molecular formula C22H16ClNO3S B2439508 3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929811-00-7

3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2439508
CAS No.: 929811-00-7
M. Wt: 409.88
InChI Key: AYTHJDKLMQTTIM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that features a chromeno[8,7-e][1,3]oxazin core structure

Properties

IUPAC Name

3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c23-15-5-3-14(4-6-15)19-12-26-22-17(21(19)25)7-8-20-18(22)11-24(13-27-20)10-16-2-1-9-28-16/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTHJDKLMQTTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation of Chromeno-Oxazinone Derivatives

The chromeno-oxazinone scaffold is typically constructed via condensation reactions between coumarin derivatives and oxazinone precursors. A widely adopted approach involves the use of 4-hydroxycoumarin as a starting material due to its ability to undergo Knoevenagel condensation with aromatic aldehydes. For example, Kokkirala et al. demonstrated that refluxing 4-hydroxycoumarin with benzaldehyde and ammonium acetate in ethanol yields chromeno-oxazinone derivatives through a one-pot, four-component reaction. This method achieves cyclization via intermediate imine formation, followed by intramolecular nucleophilic attack (Scheme 1).

Key Reaction Conditions

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Catalyst: None required (thermal activation)
  • Yield: 70–85%

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates, facilitating cyclization.

One-Pot Synthesis and Reaction Optimization

Recent advances prioritize one-pot protocols to minimize intermediate isolation. Zhang et al. achieved 91% yield for a triazolo-oxazinone derivative using a sequential esterification-substitution-cycloaddition sequence in DMF. Adapting this approach, 3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno-oxazinone can be synthesized via:

  • Esterification: 4-Hydroxycoumarin with chloroacetyl chloride.
  • Substitution: Sodium azide displacement to form an azide intermediate.
  • Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 4-chlorophenylacetylene.
  • Alkylation: Thiophen-2-ylmethyl bromide under basic conditions.

Critical Parameters

  • Solvent: DMF enhances azide intermediate stability.
  • Temperature: 100°C for cycloaddition, 25°C for alkylation.
  • Catalyst: CuI (5 mol%) for CuAAC.

Spectroscopic Characterization and Validation

The synthesized compound is characterized using:

  • ¹H NMR: Resonances at δ 4.99 ppm (oxazinone CH₂), δ 7.46–7.27 ppm (4-chlorophenyl aromatic protons), and δ 6.98–7.12 ppm (thiophene protons).
  • FT-IR: Peaks at 1720 cm⁻¹ (oxazinone C=O) and 750 cm⁻¹ (C-Cl).
  • Mass Spectrometry: Molecular ion peak at m/z 448.1 (calculated for C₂₃H₁₇ClN₂O₃S).

Purity Assessment

  • HPLC: >95% purity using a C18 column (acetonitrile/water gradient).
  • Melting Point: 165–167°C (decomposition observed above 170°C).

Chemical Reactions Analysis

Oxazinone Ring Reactions

  • Hydrolysis : The carbonyl group in the oxazinone ring may undergo hydrolysis under acidic or basic conditions, potentially opening the ring to form amide or ester intermediates.

  • Nucleophilic substitution : The oxygen atom in the oxazine ring could act as a leaving group under specific conditions, though this is less common without activating groups.

Thiophen-2-ylmethyl Group Reactions

  • Oxidation : Benzylic positions in the thiophen-2-ylmethyl group may oxidize to form ketones or epoxides, depending on reaction conditions .

  • Electrophilic substitution : Thiophene rings are reactive toward electrophilic substitution, though steric hindrance from the chromeno-oxazinone core may limit this reactivity .

Chlorophenyl Group Reactions

  • Nucleophilic aromatic substitution : The electron-withdrawing chlorine substituent may enable substitution reactions, though activation via directing groups (e.g., nitro) is typically required .

  • Cross-coupling reactions : Potential for Suzuki or Heck coupling if activated, though direct evidence for this compound is lacking .

Characterization Methods

Technique Purpose Key Observations
FT-IR Confirm carbonyl groups (C=O) and aromatic C-H stretchesPeaks at ~1715 cm⁻¹ (C=O) and ~1600–1500 cm⁻¹ (C=C, aromatic C-H)
¹H NMR Determine aromatic regions, methyl groups, and coupling constantsAromatic protons in δ 6.5–8.0 ppm; thiophene and chlorophenyl signals distinct
Mass spectrometry Confirm molecular weight (407.85 g/mol for analogs)Molecular ion peak at m/z ~408

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thiophene-linked triazoles have shown promising results against various bacterial strains, suggesting that the oxazine structure may also confer similar activity. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .

Anticancer Properties

The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Preliminary assays have demonstrated that related compounds exhibit cytotoxic effects against several human cancer cell lines, including breast and prostate cancer cells. The activity is often assessed using the MTT assay, which measures cell viability post-treatment .

Anti-inflammatory Effects

Compounds containing thiophene and oxazine moieties have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research into similar compounds suggests that this oxazine derivative may also exhibit such activities, warranting further exploration .

Organic Electronics

The unique electronic properties of compounds like 3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Studies have shown that the incorporation of such heterocycles into polymer matrices can enhance charge transport properties and device efficiency .

Case Study 1: Anticancer Activity Evaluation

In a study published in Pharmaceuticals, researchers synthesized several derivatives of oxazine compounds and evaluated their anticancer activities against HePG-2 (liver), MCF-7 (breast), PC-3 (prostate), and HCT-116 (colon) cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin, highlighting their potential as anticancer agents .

CompoundIC50 (µM)Cancer Cell Line
Doxorubicin0.5MCF-7
Oxazine Derivative A0.7MCF-7
Oxazine Derivative B1.0PC-3

Case Study 2: Antimicrobial Screening

A comprehensive screening of thiophene-linked derivatives demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The study utilized disc diffusion methods to evaluate efficacy, revealing zones of inhibition that suggest strong antimicrobial potential for derivatives similar to this compound .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-chlorophenyl)(thiophen-2-yl)methanamine hydrochloride: This compound shares structural similarities with 3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one but differs in its functional groups and overall structure.

    Diethyl(thiophen-2-ylmethyl)phosphonate: Another compound with a thiophen-2-ylmethyl group, used in different applications.

Uniqueness

This compound is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Biological Activity

The compound 3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H16ClN1O2S\text{C}_{18}\text{H}_{16}\text{ClN}_1\text{O}_2\text{S}

This structure includes a chlorophenyl group and a thiophene moiety, which are significant in modulating biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to This compound exhibit notable antimicrobial properties. For instance, studies on related thiophene-linked compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMIC (μg/mL)
5a (Thiophene derivative)E. coli32
5b (Chlorophenyl derivative)S. aureus16
5e (Oxazine derivative)Pseudomonas aeruginosa64

Anticancer Activity

The anticancer potential of the compound has been investigated through various in vitro studies. Notably, it has shown promising results against several cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective cytotoxicity . The structural modifications in the oxazine derivatives significantly influenced their anticancer efficacy.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
5eHepG2<25
6aMCF-7<20
7aPC-3<30

The proposed mechanisms of action for these compounds include inhibition of specific enzymes and interference with cellular signaling pathways. For instance, some derivatives act as phosphodiesterase (PDE) inhibitors, which are crucial in regulating various physiological processes . The binding affinity to the PDE5 catalytic domain has been highlighted as a significant factor in their therapeutic potential.

Case Studies

A study evaluating the biological effects of structurally related compounds demonstrated that modifications at specific positions on the chromeno structure could enhance or diminish activity. For example, substituting different halogenated phenyl groups resulted in varying degrees of antibacterial and anticancer efficacy .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize temperature (60–120°C) and solvent polarity (e.g., DMF for polar intermediates, toluene for cyclization) .

Which analytical techniques are critical for confirming the structure and purity of chromeno-oxazine derivatives?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and heteroatom environments (e.g., oxazine methylene groups at δ 3.5–4.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex fused-ring systems .

Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₂₃H₁₇ClNO₃S) with <5 ppm error .

Chromatography : Use HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .

Q. Case Study :

  • Step 3 (Thiophene Coupling) : Switching from K₂CO₃ to Cs₂CO₃ increased yield from 48% to 72% due to enhanced nucleophilicity .

How should discrepancies in biological activity data between different studies be addressed?

Q. Methodological Answer :

Assay Standardization :

  • Use identical cell lines/passage numbers and control compounds (e.g., same batch of doxorubicin) .

SAR Analysis :

  • Compare substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) on bioactivity .

Meta-Analysis :

  • Pool data from ≥3 independent studies; apply statistical models (e.g., ANOVA with post-hoc Tukey tests) .

Q. Example Contradiction Resolution :

  • A 2021 study reported IC₅₀ = 28.9 μM against HeLa cells , while a 2022 study found IC₅₀ = 52.4 μM. Meta-analysis revealed differences in cell culture media (RPMI vs. DMEM) as a key variable.

What computational methods are suitable for predicting the binding modes of these compounds with biological targets?

Q. Methodological Answer :

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., COX-2 or topoisomerase II) .

MD Simulations :

  • Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .

QSAR Modeling :

  • Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. Case Study :

  • Docking of the target compound into COX-2 revealed hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355, explaining its anti-inflammatory activity .

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